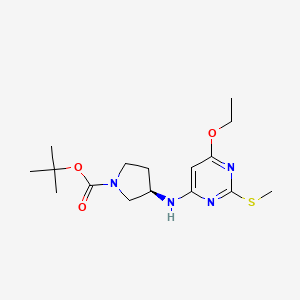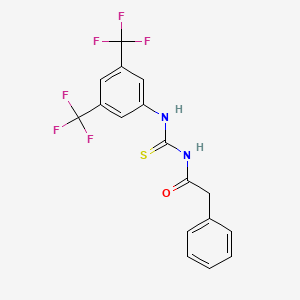
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea typically involves the following steps:
-
Formation of the Phenylacetyl Isothiocyanate: : This intermediate is prepared by reacting phenylacetyl chloride with potassium thiocyanate in an organic solvent such as acetone or dichloromethane. The reaction is carried out at room temperature with stirring for several hours.
-
Reaction with 3,5-Bis(trifluoromethyl)aniline: : The phenylacetyl isothiocyanate is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired thiourea compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
作用机制
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity.
相似化合物的比较
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)guanidine: Contains a guanidine group, offering different hydrogen bonding capabilities.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)carbamate: Features a carbamate group, which affects its reactivity and stability.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is unique due to its combination of trifluoromethyl groups and a thiourea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and lipophilicity, while the thiourea moiety provides versatile reactivity and binding interactions, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2OS/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)24-15(27)25-14(26)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQYGOJCWSQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)
![[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2807667.png)
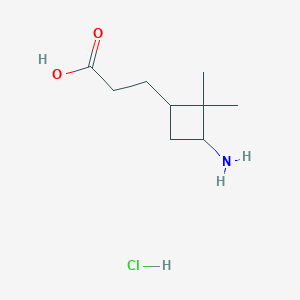

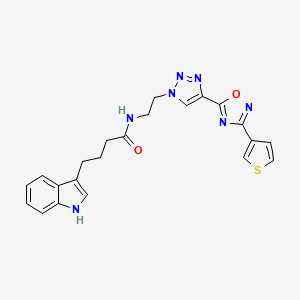
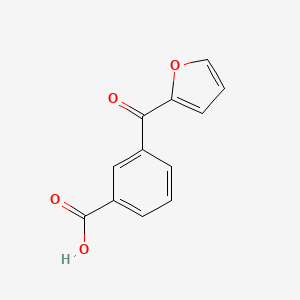
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2807674.png)
![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)
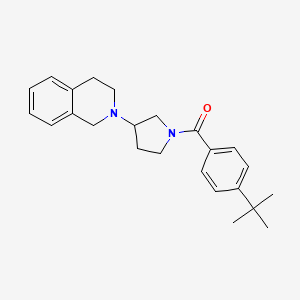
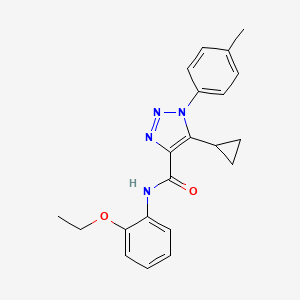
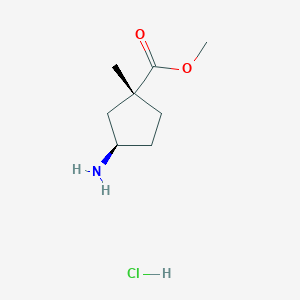
![3-[(4-chlorophenyl)methyl]-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2807683.png)
![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)
